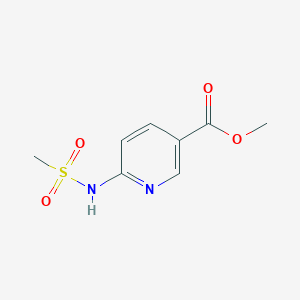

Methyl 6-(methylsulfonamido)nicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O4S |

|---|---|

Molecular Weight |

230.24 g/mol |

IUPAC Name |

methyl 6-(methanesulfonamido)pyridine-3-carboxylate |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-4-7(9-5-6)10-15(2,12)13/h3-5H,1-2H3,(H,9,10) |

InChI Key |

SVKGNOCMLSHNDO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)NS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 6 Methylsulfonamido Nicotinate and Analogues

Precursor Synthesis Routes for Nicotinate (B505614) Scaffolds

The formation of the nicotinate framework is a critical phase in the synthesis. Two key precursors, Methyl 6-methylnicotinate and Methyl 6-aminonicotinate, serve as common starting points. Their synthesis is achieved through distinct chemical transformations, including esterification and oxidation.

Methyl 6-methylnicotinate is a vital intermediate, and its preparation can be approached through several well-established methods.

A direct and common method for synthesizing substituted methyl nicotinates is the acid-catalyzed esterification of the corresponding nicotinic acid derivative. In the case of Methyl 6-methylnicotinate, the synthesis begins with 6-methylnicotinic acid. This reaction is typically performed by refluxing the acid in methanol with a strong acid catalyst, most commonly concentrated sulfuric acid or gaseous hydrogen chloride. chemicalbook.comprepchem.comchemicalbook.com

The process involves protonation of the carboxylic acid group by the strong acid catalyst, which enhances its electrophilicity, allowing for nucleophilic attack by methanol. The reaction is reversible and is driven to completion by using an excess of methanol, which also serves as the solvent. researchgate.net Following the reaction, a neutralization step with a base, such as sodium bicarbonate, is required to quench the acid catalyst and facilitate the extraction of the ester product into an organic solvent. chemicalbook.comprepchem.com

Table 1: Conditions for Esterification of 6-Methylnicotinic Acid

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-Methylnicotinic acid | Methanol, Concentrated Sulfuric Acid | Reflux for 17 hours | 75% | chemicalbook.com |

An alternative route to the 6-methylnicotinate scaffold involves the oxidation of a suitable pyridine (B92270) derivative, such as 2-methyl-5-ethylpyridine. google.comenvironmentclearance.nic.in This industrial method selectively oxidizes the ethyl group at the 5-position of the pyridine ring to a carboxylic acid, leaving the methyl group at the 2-position intact. Strong oxidizing agents are required for this transformation.

The process typically employs nitric acid, often in the presence of sulfuric acid, at elevated temperatures ranging from 140°C to 225°C. google.com During the reaction, water and/or diluted nitric acid are continuously distilled off to drive the reaction forward. google.com Following the oxidation to 6-methylnicotinic acid, the reaction mixture is treated directly with an alcohol, such as methanol, to perform an in situ esterification, yielding Methyl 6-methylnicotinate. google.comenvironmentclearance.nic.in Catalysts like ammonium vanadate may also be used to facilitate the oxidation. google.com

Table 2: Oxidation of 2-Methyl-5-ethylpyridine

| Starting Material | Oxidizing Agent | Additional Reagents | Temperature | Key Process | Reference |

|---|---|---|---|---|---|

| 2-Methyl-5-ethylpyridine | Nitric Acid | Sulfuric Acid | 140-225°C | Continuous distillation of water/nitric acid | google.com |

The oxidation of 2-methyl-5-ethylpyridine is a harsh process that can lead to the formation of various by-products, necessitating careful control of reaction conditions to ensure selectivity. environmentclearance.nic.in One of the primary challenges is over-oxidation or oxidation of both alkyl side chains.

At the high temperatures required for the reaction, a competing side reaction can occur, leading to the oxidation of both the ethyl and methyl groups, resulting in the formation of pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. environmentclearance.nic.inoup.comsciencemadness.org This diacid can then be esterified in the subsequent step to form the corresponding diester by-product. environmentclearance.nic.in The composition of oxidation products is influenced by the interaction between the pyridine base and the catalyst surface, which can alter the reactivity of the substituents. ect-journal.kz Controlling the temperature, reaction time, and the ratio of oxidizing agents are critical factors in maximizing the yield of the desired 6-methylnicotinic acid and minimizing the formation of these and other by-products such as di(5-ethyl)-2-pyridil and 2-methyl-5-acetylpyridine. environmentclearance.nic.inect-journal.kz

Methyl 6-aminonicotinate is another crucial precursor for synthesizing various pyridine derivatives. georganics.sk Its synthesis is straightforward and generally proceeds via the esterification of 6-aminonicotinic acid.

Similar to the synthesis of Methyl 6-methylnicotinate, this transformation is achieved by reacting 6-aminonicotinic acid with methanol in the presence of an acid catalyst. georganics.skchemicalbook.com Anhydrous conditions using reagents like aqueous hydrogen chloride in methanol under reflux are typically employed. georganics.sk The product, Methyl 6-aminonicotinate, is a white crystalline solid. georganics.sk

Synthesis of Methyl 6-Methylnicotinate

Introduction and Functionalization of Sulfonamide Moieties

The final and defining step in the synthesis of Methyl 6-(methylsulfonamido)nicotinate is the introduction of the methylsulfonamido group onto the pyridine ring. This is accomplished through the functionalization of an amino group on the nicotinate scaffold. The most direct precursor for this step is Methyl 6-aminonicotinate.

The formation of the sulfonamide linkage is a classic and reliable reaction in organic synthesis. It involves the reaction of an amine with a sulfonyl chloride in the presence of a base. eurjchem.comnih.gov In this specific synthesis, Methyl 6-aminonicotinate acts as the amine nucleophile, and methanesulfonyl chloride serves as the electrophilic sulfonating agent.

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, in the presence of a base like pyridine or triethylamine. nih.gov The base plays a dual role: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid that is formed as a by-product of the reaction. This method is widely applicable for creating a variety of pyridine-based sulfonamides. acs.orgrsc.org The reaction of an aminopyridine with an arylsulfonyl chloride is a well-established method for creating N-sulfonylamino heterocyclic compounds. acs.org

Table 3: Compound Names

| Compound Name |

|---|

| 1,2-bis(o-aminophenoxy)ethane-N,N,N′N′-tetraacetic acid |

| 2,5-Dimethylpyridine |

| 2-Methyl-5-vinylpyridine |

| 3-Piperidinecarboxylic acid, 6-Methyl-, Methyl ester, hydrochloride |

| 5-Amino-2-methylpyridine |

| 6-Aminonicotinic acid |

| 6-Methylnicotinic acid |

| 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-3-methyl-(9CI) |

| Ammonium vanadate |

| Bensulfuron methyl |

| Benzene |

| Chloroform |

| Diethyl ether |

| Dimethyl sulfoxide |

| Ethyl acetate |

| Glucokinase |

| Histone deacetylase 3 |

| Hydrochloric acid |

| Hydrogen chloride |

| Isocinchomeronic acid |

| METHYL 2-CHLORONICOTINATE |

| METHYL 6-FORMYLNICOTINATE |

| METHYL THIOPHENE-2-CARBOXYLATE |

| Methacrylic acid |

| Methanol |

| Methyl 6-(hydroxymethyl)nicotinate |

| Methyl 6-(pyrrolidin-1-ylMethyl)nicotinate |

| Methyl 6-aminonicotinate |

| Methyl 6-chloronicotinate |

| Methyl 6-methylnicotinate |

| Methyl acrylate |

| Methyl cellulose |

| Methyl indole-6-carboxylate |

| Methyl isonicotinate |

| Methyl methacrylate |

| Methyl nicotinate |

| Methylparaben |

| N,N-Dimethylformamide |

| Nitric acid |

| p-toluenesulfonic acid |

| Petroleum ether |

| Potassium permanganate |

| Pyridine |

| Pyridine-2,5-dicarboxylic acid |

| Sodium bicarbonate |

| Sodium borohydride |

| Sodium carboxymethyl cellulose |

| Sulfuric acid |

| TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE |

| Thiophanate-methyl |

| Toluene |

| Triethylamine |

| 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone |

| (3S,6R)-1-((benzyloxy)carbonyl)-6-methylpiperidine-3-carboxylic acid |

| 2-Methyl-5-ethylpyridine |

Derivatization from Halomethyl Nicotinates (e.g., Methyl 6-(bromomethyl)nicotinate)

A common strategy for the synthesis of substituted nicotinates involves the derivatization of halomethyl precursors. Methyl 6-(bromomethyl)nicotinate serves as a key intermediate in this approach. This compound can be synthesized from Methyl 6-methylnicotinate through a radical bromination reaction, often using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide.

Once Methyl 6-(bromomethyl)nicotinate is obtained, it can undergo nucleophilic substitution reactions with a suitable sulfonamide precursor. For the synthesis of this compound, the sodium salt of methanesulfonamide could be used as the nucleophile. The reaction would proceed via an SN2 mechanism, where the sulfonamide nitrogen anion displaces the bromide ion.

Table 1: Hypothetical Reaction Parameters for Derivatization

| Parameter | Value |

| Starting Material | Methyl 6-(bromomethyl)nicotinate |

| Reagent | Sodium methanesulfonamide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature to 60 °C |

| Product | This compound |

This method offers a direct route to the target compound, leveraging the reactivity of the halomethyl group.

Direct C-H Functionalization Strategies for Sulfonamide Incorporation

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-N bonds without the need for pre-functionalized starting materials. In the context of synthesizing nicotinate-sulfonamide hybrids, a transition-metal-catalyzed C-H amination/sulfonamidation could be envisioned.

For instance, a rhodium-catalyzed reaction could potentially be employed to directly install a sulfonamide group onto the pyridine ring of a nicotinate ester. nih.govnih.gov This approach would likely require a directing group to achieve regioselectivity, guiding the catalyst to the desired C-H bond. While specific examples for the direct C-H sulfonamidation of Methyl nicotinate at the 6-position are not prevalent in the literature, this strategy represents a modern and efficient potential route.

Multi-step Reaction Sequences for Sulfonamide Linkage

Multi-step synthesis provides a reliable and often necessary approach for constructing complex molecules like this compound. libretexts.org A common and well-established method involves the reaction of an amino-substituted pyridine with a sulfonyl chloride. eurjchem.comresearchgate.net

In this sequence, the synthesis would begin with the preparation of Methyl 6-aminonicotinate. This can be achieved by the esterification of 6-aminonicotinic acid using methanol in the presence of an acid catalyst, such as hydrochloric acid. chemicalbook.comgeorganics.sk

The subsequent step involves the reaction of Methyl 6-aminonicotinate with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The amino group of the nicotinate acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the sulfonamide linkage.

Table 2: Typical Conditions for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Methyl 6-aminonicotinate | Methanesulfonyl chloride | Pyridine | Dichloromethane | This compound |

This multi-step approach offers a high degree of control and is often the most practical way to access the target compound and its analogues. nih.gov

Advanced Synthetic Transformations for Nicotinate-Sulfonamide Hybrid Structures

The development of novel synthetic methods allows for the creation of more complex and diverse nicotinate-sulfonamide hybrid structures. These advanced transformations can introduce new ring systems, allow for late-stage modifications, and even mimic biological synthetic pathways.

Annulation and Cyclization Reactions to Form Nicotinate Derivatives

Annulation and cyclization reactions are powerful strategies for constructing fused ring systems. For nicotinate-sulfonamide hybrids, these reactions could be employed to build additional rings onto the pyridine core, leading to novel heterocyclic scaffolds. For example, a sultam (a cyclic sulfonamide) could potentially be formed through an intramolecular cyclization of a suitably functionalized nicotinate precursor. nih.gov

Late-Stage Diversification Approaches of Sulfonamide-Containing Lead Compounds

Late-stage functionalization is a key strategy in medicinal chemistry for rapidly generating analogues of a lead compound. For a molecule like this compound, late-stage diversification could involve modifications to either the nicotinate ring or the sulfonamide moiety. chemrxiv.org

Recent advances have shown that sulfonamides can be used as synthetic handles for further transformations. chemrxiv.orgnih.gov For instance, the N-H bond of the sulfonamide could be functionalized, or the sulfonyl group itself could be modified. Additionally, C-H functionalization of the pyridine ring could be performed at a late stage to introduce further diversity.

Table 3: Potential Late-Stage Diversification Reactions

| Substrate | Reaction Type | Potential Modification |

| This compound | N-Alkylation | Introduction of an alkyl group on the sulfonamide nitrogen |

| This compound | C-H Arylation | Introduction of an aryl group on the pyridine ring |

| This compound | Hydrolysis of Ester | Conversion of the methyl ester to a carboxylic acid |

These approaches allow for the efficient exploration of the chemical space around a core scaffold.

Biomimetic Synthetic Routes for Nicotinate Derivatives

Biomimetic synthesis seeks to mimic the synthetic strategies employed by nature to construct complex molecules. wiley-vch.de Pyridine alkaloids, for example, are often synthesized in nature from simple precursors through elegant cyclization and condensation reactions. nih.govnih.gov

A biomimetic approach to nicotinate derivatives could involve mimicking the biosynthetic pathways of related natural products. While a direct biomimetic synthesis of this compound is not established, the principles of biomimetic chemistry could inspire novel synthetic routes. researchgate.net This might involve, for instance, the use of enzyme-catalyzed reactions or the design of synthetic sequences that parallel key biosynthetic steps.

Spectroscopic and Advanced Structural Characterization of Methyl 6 Methylsulfonamido Nicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and the connectivity between them.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis offers precise information about the number, environment, and connectivity of hydrogen atoms within the "Methyl 6-(methylsulfonamido)nicotinate" molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Based on the structure, the following proton signals are expected:

Aromatic Protons: The pyridine (B92270) ring contains three distinct protons. Their specific chemical shifts and coupling constants are crucial for confirming the substitution pattern.

Methyl Ester Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group.

N-Methylsulfonamido Protons (-SO₂NHCH₃): A singlet for the three protons of the methyl group attached to the sulfonamide nitrogen.

Sulfonamide Proton (-SO₂NH): A broad singlet for the amide proton, which may be exchangeable with deuterium from the solvent.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine Ring H | 7.5 - 9.0 | Doublet, Doublet of doublets | 3H |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| N-Methyl (-NHCH₃) | 3.0 - 3.3 | Singlet | 3H |

Heteronuclear Single Quantum Coherence (HSQC) NMR for Connectivity

HSQC is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment is invaluable for unambiguously assigning carbon signals by linking them to their directly bonded protons. For "this compound," an HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, and the methyl protons of the ester and sulfonamide groups to their respective carbon atoms. This provides definitive evidence of the C-H connectivity within the molecule.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, typically at 70 eV, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification by comparing it to spectral libraries. For "this compound," key fragmentation pathways would likely involve the loss of the methoxy group from the ester, cleavage of the sulfonamide bond, and fragmentation of the pyridine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC component separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and detected. This allows for the identification and quantification of individual components in a sample. For "this compound," GC-MS analysis would serve to confirm the purity of the sample by showing a single major peak in the chromatogram. The mass spectrum corresponding to this peak would then be used to confirm the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of "this compound" is expected to show distinct absorption bands corresponding to its key functional groups:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ due to the carbonyl group of the methyl ester.

S=O Stretch: Two strong bands, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric), are characteristic of the sulfonyl group (SO₂) in the sulfonamide.

C-O Stretch: A peak in the 1100-1300 cm⁻¹ region from the ester C-O bond.

Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Sulfonamide) | 3200 - 3400 | Medium |

| C=O (Ester) | 1700 - 1730 | Strong |

| S=O (Asymmetric) | 1330 - 1370 | Strong |

| S=O (Symmetric) | 1140 - 1180 | Strong |

| C-O (Ester) | 1100 - 1300 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation

No published research provides specific methodologies or results for the chromatographic analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Purification

There is no available literature detailing HPLC methods for the analysis or purification of this compound. This includes information on columns, mobile phases, flow rates, detection wavelengths, and retention times.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

No specific TLC systems (stationary phase, mobile phase) or retardation factor (Rf) values have been reported for monitoring reactions involving this compound.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, has been published for this compound. Therefore, its single-crystal structure has not been elucidated in the public scientific record.

Computational Chemistry and Molecular Modeling Studies of Methyl 6 Methylsulfonamido Nicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For Methyl 6-(methylsulfonamido)nicotinate, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311G+(d,p)) would be employed to optimize the molecule's geometry and compute its electronic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface reveals the charge distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is vital for predicting how the molecule will interact with other molecules, including biological receptors. For instance, the oxygen atoms of the sulfonyl and ester groups would be expected to be nucleophilic sites, while the hydrogen on the sulfonamide nitrogen would be an electrophilic site, capable of acting as a hydrogen bond donor.

| Parameter | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV (Hypothetical) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.2 eV (Hypothetical) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ~ 6.3 eV (Hypothetical) | Correlates with chemical reactivity and stability. |

| MEP Surface | Negative potential on sulfonyl oxygens; Positive potential on amide N-H. | Predicts sites for non-covalent interactions like hydrogen bonding. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, primarily the C-S and S-N bonds of the sulfonamide group and the C-C bond connecting the ester group to the pyridine (B92270) ring. Conformational analysis involves systematically rotating these bonds to identify low-energy, stable conformers. This can be achieved by creating a potential energy surface scan, where the energy of the molecule is calculated as a function of the torsion angles of these bonds.

Molecular Dynamics (MD) simulations offer a more dynamic view, simulating the movement of atoms and molecules over time. By placing this compound in a simulated physiological environment (e.g., a box of water molecules), MD can track its conformational changes, flexibility, and interactions with the solvent. Such simulations, often run for nanoseconds or longer, can reveal the preferred conformations in solution and the stability of key intramolecular hydrogen bonds, providing a realistic picture of its behavior before it even reaches a biological target.

Ligand-Based and Structure-Based Design Principles for Analogues

The design of new molecules with improved properties often follows two main strategies: ligand-based and structure-based design. nih.gov

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that are known to be active. Starting with this compound as a "lead compound," analogues could be designed by creating a pharmacophore model. This model identifies the essential structural features responsible for activity—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. New molecules are then designed to match this pharmacophore map.

Structure-Based Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography), this powerful method can be used. nih.gov It involves analyzing the shape and properties of the target's active site to design molecules that fit snugly and form specific, favorable interactions. For example, if a pocket in the active site is hydrophobic, a methyl or phenyl group could be added to an analogue of this compound to fill that pocket and increase binding affinity.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their steric and energetic complementarity. frontiersin.org The resulting "docking score" provides an estimate of the binding affinity, with more negative scores typically indicating stronger binding. nih.govnih.gov This method is crucial for virtual screening, where large libraries of compounds are computationally tested to identify potential drug candidates. mdpi.com

Cyclooxygenase-2 (COX-2): The sulfonamide moiety is a well-known pharmacophore for selective COX-2 inhibition. mdpi.com Docking studies of this compound into the COX-2 active site would likely show the sulfonamide group interacting with key residues in a specific side pocket. For instance, one of the sulfonyl oxygens could form a hydrogen bond with the backbone N-H of Arg513, while the sulfonamide N-H could interact with His90. The pyridine and methyl ester portions of the molecule would occupy the main channel of the active site, forming hydrophobic and van der Waals interactions. The goal of such docking studies is to find compounds with high binding affinity for the target. nih.govd-nb.info

Histone Deacetylase 6 (HDAC6): HDAC inhibitors typically work by chelating a crucial zinc ion in the enzyme's active site. While this compound itself may not be a potent HDAC inhibitor, its structure could be modified to incorporate a zinc-binding group (ZBG), such as a hydroxamic acid. Docking studies would then be used to guide the placement of this ZBG to ensure optimal interaction with the zinc ion and surrounding residues like His and Asp in the catalytic tunnel.

| Target Enzyme | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

|---|---|---|---|

| COX-2 | -9.5 | Arg513, His90, Val523 | Hydrogen Bonding, Hydrophobic Interactions |

| HDAC6 (Analogue with ZBG) | -8.0 | Zn²⁺ ion, His610, Asp700 | Metal Chelation, Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical correlation between the chemical properties of a series of compounds and their biological activity. nih.gov To build a QSAR model for analogues of this compound, a chemical library would first be synthesized and tested for a specific activity (e.g., anti-inflammatory potential). For each compound, a set of molecular descriptors would be calculated, such as:

Physicochemical properties: LogP (hydrophobicity), molecular weight, molar refractivity.

Topological descriptors: Describing molecular branching and connectivity.

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Using statistical methods like multiple linear regression or machine learning, an equation is developed that relates these descriptors to the observed activity. This resulting model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

The principles of molecular docking can be applied to virtually any protein target for which a 3D structure is known.

FmlH: This is a formyltransferase involved in methanogenesis. To predict if this compound could act as an inhibitor, it would be docked into the active site of FmlH. The analysis would focus on whether the compound can form favorable interactions with key catalytic residues or block the binding of the natural substrate, thereby inhibiting enzyme function.

HIV Capsid: The HIV capsid protein is a critical component for viral replication, and small molecules that bind to it can disrupt its assembly or disassembly. Docking simulations would explore potential binding pockets on the capsid protein surface or at the interface between protein subunits. The analysis would identify key interactions, such as hydrogen bonds or hydrophobic contacts, that could stabilize the binding of this compound and predict its potential as a capsid-targeting antiviral agent.

Exploration of Chemical Space and Derivatives for Specific Molecular Interactions in Chemical Biology

Design and Synthesis of Nicotinate-Sulfonamide Analogues

The synthesis of nicotinate-sulfonamide analogues and related derivatives typically follows established medicinal chemistry pathways that allow for the creation of diverse compound libraries. A common and effective method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is highly versatile. For instance, nicotinamide can be reacted with p-toluenesulfonyl chloride in an aqueous basic medium to form N-[(4-Methylphenyl) sulfonyl] nicotinamide. nih.gov

General synthetic strategies often involve multi-step processes to build complexity and introduce various functional groups. These can include:

Amide Coupling: A carboxylic acid (like nicotinic acid) can be activated and then coupled with an amine to form an amide bond. This is a fundamental reaction in creating diverse libraries of nicotinamide derivatives. nih.govnih.gov

N-Sulfonylation: An amine can be reacted with a sulfonyl chloride, which is a standard method for introducing the sulfonamide moiety. genome.jp

Cross-Coupling Reactions: Advanced techniques like rhodium-catalyzed oxidative coupling can be used to link sulfonamides with aldehydes, creating secondary sulfonamide derivatives. researchgate.net

These synthetic approaches enable the systematic modification of the core structure. By varying the amine and sulfonyl chloride starting materials, chemists can generate a wide array of analogues with different steric and electronic properties, which is crucial for exploring structure-activity relationships.

Structure-Activity Relationships at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound by identifying which parts of the molecule are critical for its biological activity. For sulfonamide and nicotinamide derivatives, SAR exploration has yielded key insights into their interactions with biological targets.

Key principles of SAR involve systematically altering the lead compound's structure and assessing the impact on its efficacy, selectivity, and pharmacokinetic properties. Modifications often focus on:

Functional Group Manipulation: Adding, removing, or swapping functional groups to alter properties like hydrogen bonding capacity, charge, and lipophilicity.

Isosteric Replacement: Substituting a group of atoms with another that has a similar size and electronic configuration to probe the importance of specific interactions.

Scaffold Hopping: Changing the core structure of the molecule while maintaining the spatial arrangement of key interacting functional groups.

For example, in a series of nicotinamide derivatives developed as antifungal agents, the position of amino and isopropyl groups was found to be critical for activity. nih.govnih.gov Similarly, in the development of sulfonamide-based inhibitors, the orientation of the sulfonamide bond and the substitution patterns on the aromatic rings can significantly influence inhibitory potency against enzymes like histone deacetylases. Molecular docking studies often complement SAR by predicting how these structural changes affect the binding of the compound within the active site of a target protein.

Table 1: SAR Insights for Nicotinamide and Sulfonamide Derivatives Use the interactive controls to view different data points.

| Compound Class | Target | Key SAR Finding | Reference |

| Nicotinamide Derivatives | Antifungal | Position of amino and isopropyl groups is critical for activity. | nih.govnih.gov |

| Sulfonamide Derivatives | Histone Deacetylase (HDAC) | Direction of the sulfonamide bond and substitution on the phenyl ring influence activity. | |

| Quinoxaline-Sulfonamides | α-glucosidase | A bis-sulfonamide quinoxaline derivative showed the most potent activity. | |

| Niclosamide Analogues | Anticancer | N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide showed the highest cytotoxicity against HL-60 cells. |

Development of Chemical Probes and Research Tools for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in a biological system. The nicotinate-sulfonamide scaffold is well-suited for the development of such probes due to its synthetic tractability and the ability to tune its properties for various targets.

Sulfonamide derivatives have emerged as a significant class of inhibitors for zinc-dependent enzymes, including histone deacetylases (HDACs). HDACs remove acetyl groups from histone and non-histone proteins, playing a crucial role in gene expression. genome.jp The inhibition of HDACs is a validated strategy in cancer therapy.

A series of novel sulfonamide derivatives have been synthesized and shown to be potent HDAC inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. SAR studies have identified key features for activity, including the nature of the alkyl spacer between the aromatic head group and the sulfonamide functionality. Molecular docking studies suggest that the sulfonamide moiety can act as a zinc-binding group, chelating the zinc ion in the HDAC active site, which is essential for catalysis. For instance, the compound PXD101 (Belinostat), a sulfonamide-based hydroxamate, progressed to clinical trials, demonstrating the therapeutic potential of this chemical class as HDAC inhibitors.

A modern antimicrobial strategy is to target bacterial virulence rather than viability, which may exert less selective pressure for the development of resistance. This anti-virulence approach often involves inhibiting factors that bacteria use to adhere to host cells and establish infection. Bacterial adhesins, such as those forming pili on the surface of uropathogenic E. coli (UPEC), are attractive targets. The FimH adhesin, for example, binds to mannose residues on host cells, and its inhibition can prevent urinary tract infections.

While specific inhibitors based on the Methyl 6-(methylsulfonamido)nicotinate scaffold have not been explicitly detailed for the FmlH adhesin, the development of small molecules that block bacterial adhesion is an active area of research. The general principle involves designing compounds that mimic the host receptor or otherwise block the adhesin's binding site. The chemical diversity offered by nicotinate-sulfonamide analogues makes them suitable candidates for screening and development in anti-virulence programs.

The versatility of the nicotinate-sulfonamide scaffold extends to the modulation of complex protein-protein interactions and signaling pathways.

HIV Capsid: The Human Immunodeficiency Virus (HIV) capsid protein is a critical therapeutic target due to its essential roles throughout the viral life cycle. Small molecules have been developed that bind to a pocket between capsid protomers, disrupting capsid assembly or stability. One of the most studied capsid inhibitors, PF-3450074 (PF74), has served as a template for further development. Structure-activity relationship studies of related compounds, including those containing sulfonamide moieties, have led to the design of new inhibitors that modulate capsid core stability and inhibit HIV-1 replication.

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several types of cancer. Consequently, inhibitors of this pathway are valuable as both research tools and potential therapeutics. Many small-molecule inhibitors target the transmembrane protein Smoothened (SMO), a key component of the pathway. FDA-approved drugs like vismodegib and sonidegib act as SMO antagonists. The design of novel heterocyclic compounds, a class that includes nicotinate (B505614) derivatives, as Hh pathway inhibitors is an ongoing effort in medicinal chemistry to find new agents that can restrict tumor growth.

Diversification Strategies for Lead Compound Optimization in Chemical Biology Research

Lead optimization is the iterative process of refining a promising "hit" compound from an initial screen into a viable drug candidate or high-quality chemical probe. This process aims to enhance potency and selectivity while improving pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Several strategies are employed to diversify and optimize a lead compound like this compound:

Structure-Based Drug Design: When the 3D structure of the target protein is known, computational methods like molecular docking can predict how analogues will bind. This allows for the rational design of modifications to improve binding affinity and selectivity.

Combinatorial Chemistry and Library Synthesis: Creating a focused library of analogues by systematically varying substituents around the core scaffold. This allows for a broad but targeted exploration of the chemical space to rapidly identify improved compounds.

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties. This technique is used to improve potency, selectivity, or ADMET properties without drastically changing the molecule's interaction with its target.

Computational Modeling: Using quantitative structure-activity relationship (QSAR) modeling and other in silico tools to predict the properties of designed analogues before synthesis, saving time and resources.

Through these iterative cycles of design, synthesis, and testing, a lead compound with initial activity can be optimized into a potent and selective tool for chemical biology research or a candidate for further therapeutic development.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-(methylsulfonamido)nicotinate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis involves reacting methyl 6-aminonicotinate with methanesulfonyl chloride (1.2 equivalents) in dichloromethane (CH₂Cl₂) under inert conditions. Triethylamine (2.0 equivalents) is added dropwise at 0°C to deprotonate the amine and facilitate nucleophilic substitution. After 16 hours at room temperature, the crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7 ratio) and recrystallized from ethanol/water (1:1) to achieve >95% purity. Yield improvements (up to 85%) are achievable by optimizing stoichiometry, maintaining anhydrous conditions, and using freshly distilled methanesulfonyl chloride .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase.

- Structural Confirmation :

- ¹H/¹³C NMR : In DMSO-d₆, characteristic peaks include sulfonamido protons (δ 3.1 ppm, singlet) and the ester carbonyl (δ 165 ppm).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 245.2 confirms molecular weight.

Cross-validation with FT-IR for functional groups (e.g., S=O stretch at 1150 cm⁻¹) is advised .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Airtight containers in a cool (2–8°C), dry environment, separated from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Exposure Response : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Follow GHS Category 2 guidelines for acute toxicity .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, incubation times). To resolve:

- Standardize Assays : Use consistent IC₅₀ determination methods (e.g., dose-response curves with ≥8 concentrations).

- Orthogonal Validation : Confirm receptor binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Structural Analysis : X-ray crystallography or molecular docking studies can clarify interactions with biological targets (e.g., enzyme active sites) .

Q. How does the methylsulfonamido group influence the compound’s pharmacokinetic properties and target selectivity?

- Methodological Answer : The sulfonamido group enhances hydrogen-bonding capacity, improving affinity for polar binding pockets (e.g., kinase ATP sites). However, its hydrophilicity may reduce blood-brain barrier penetration. To address:

- Prodrug Strategies : Introduce lipophilic ester prodrugs to enhance bioavailability.

- Comparative Studies : Synthesize analogs (e.g., des-sulfonamido or trifluoromethyl variants) to isolate functional group contributions.

- ADME Profiling : Use Caco-2 cell assays for permeability and microsomal stability tests .

Q. What strategies can optimize the compound’s reactivity in nucleophilic substitution reactions for derivative synthesis?

- Methodological Answer :

- Activation : Preactivate the sulfonamido group with Boc anhydride to enhance electrophilicity.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings at the pyridine ring.

Monitor reaction progress via TLC (silica gel, UV visualization) and optimize temperature (60–80°C) to minimize decomposition .

Data Analysis and Experimental Design

Q. How can researchers design dose-response studies to evaluate the compound’s efficacy in enzyme inhibition assays?

- Methodological Answer :

- Concentration Range : Test 0.1–100 μM in logarithmic increments.

- Controls : Include a positive control (e.g., known inhibitor) and vehicle control (DMSO ≤0.1%).

- Replicates : Perform triplicate measurements to assess variability.

- Data Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients.

- Statistical Validation : Apply ANOVA with post-hoc Tukey test for significance (p < 0.05) .

Q. What computational methods are effective for predicting the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to predict binding poses.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- QM/MM Calculations : Evaluate electron transfer mechanisms at the sulfonamido active site.

Validate predictions with in vitro CYP inhibition assays using human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.